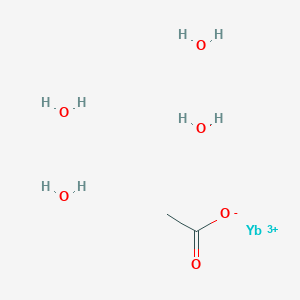
Ytterbium(3+);acetate;tetrahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ytterbium(3+);acetate;tetrahydrate is an inorganic salt composed of ytterbium and acetic acid, with the chemical formula Yb(C₂H₃O₂)₃·4H₂O . It appears as colorless crystals that are soluble in water and can form hydrates . This compound is part of the lanthanide series and is known for its unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ytterbium(3+);acetate;tetrahydrate can be synthesized through the reaction of ytterbium oxide or ytterbium hydroxide with acetic acid. The reaction typically involves dissolving ytterbium oxide or hydroxide in acetic acid, followed by crystallization to obtain the tetrahydrate form .
Industrial Production Methods
Industrial production of this compound involves similar methods but on a larger scale. The process includes the controlled reaction of ytterbium oxide with acetic acid under specific temperature and pressure conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Ytterbium(3+);acetate;tetrahydrate undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, where ytterbium can change its oxidation state.
Substitution Reactions: The acetate groups can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids, bases, and other coordinating ligands. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reacting with strong acids can yield ytterbium salts, while coordination with different ligands can produce various ytterbium complexes .
Scientific Research Applications
Ytterbium(3+);acetate;tetrahydrate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which ytterbium(3+);acetate;tetrahydrate exerts its effects is primarily through its ability to form stable complexes with various ligands. These complexes can interact with molecular targets and pathways, influencing chemical reactions and biological processes. For example, in biomedical imaging, the ytterbium complexes can enhance near-infrared luminescence, allowing for deeper tissue penetration and improved imaging resolution .
Comparison with Similar Compounds
Similar Compounds
Ytterbium(III) chloride: Another ytterbium compound used in similar applications but with different chemical properties.
Ytterbium(III) nitrate: Known for its solubility in water and use in various chemical reactions.
Ytterbium(III) oxide: Used in the production of high-purity ytterbium compounds and as a catalyst.
Uniqueness
Ytterbium(3+);acetate;tetrahydrate is unique due to its ability to form stable hydrates and its solubility in water. Its specific coordination chemistry and luminescent properties make it particularly valuable in scientific research and industrial applications .
Properties
Molecular Formula |
C2H11O6Yb+2 |
|---|---|
Molecular Weight |
304.15 g/mol |
IUPAC Name |
ytterbium(3+);acetate;tetrahydrate |
InChI |
InChI=1S/C2H4O2.4H2O.Yb/c1-2(3)4;;;;;/h1H3,(H,3,4);4*1H2;/q;;;;;+3/p-1 |
InChI Key |
JOZIFEABGYWMPQ-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)[O-].O.O.O.O.[Yb+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


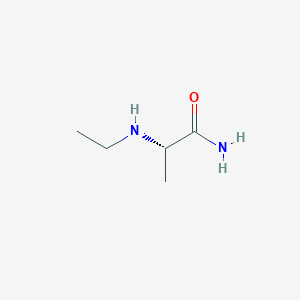
![Ethyl 4-[(quinolin-3-ylmethyl)amino]benzoate](/img/structure/B13893025.png)
![tert-butyl 3-oxo-2-[1H-pyrazol-4-yldiazenyl]butanoate](/img/structure/B13893033.png)
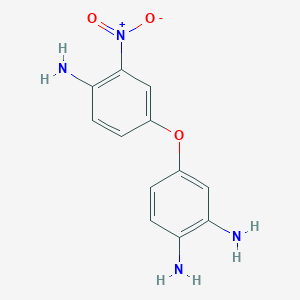
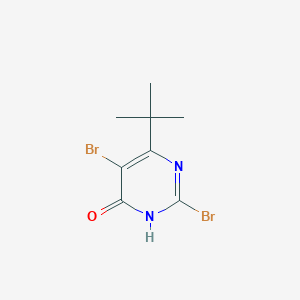

![6-(Benzyloxy)benzo[b]thiophene-2-carboxylic acid](/img/structure/B13893056.png)
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-3-ylmethanamine](/img/structure/B13893070.png)
![(3S)-5-Chloro-2,3-dihydrofuro[2,3-C]pyridin-3-amine](/img/structure/B13893071.png)
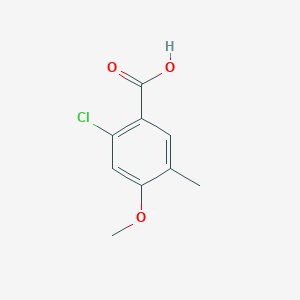

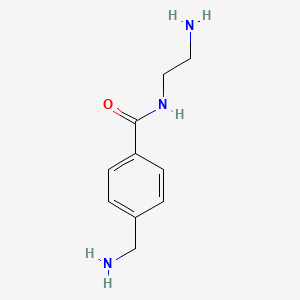

![6-[7-[8-(2,2-Dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13893091.png)
